molecular formula C19H21N3O4 B1224738 butyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate

butyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate

Cat. No.: B1224738
M. Wt: 355.4 g/mol
InChI Key: YEGSQJQQCCCHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

butyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate is a chemical compound classified under amidobenzoic acids . It is known for its complex structure, which includes a pyridinyl group and a benzoic acid ester moiety.

Preparation Methods

The synthesis of butyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate involves multiple steps, typically starting with the preparation of the benzoic acid derivative. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the ester bond . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridinyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

butyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

butyl 4-[[2-oxo-2-(pyridin-4-ylmethylamino)acetyl]amino]benzoate

InChI

InChI=1S/C19H21N3O4/c1-2-3-12-26-19(25)15-4-6-16(7-5-15)22-18(24)17(23)21-13-14-8-10-20-11-9-14/h4-11H,2-3,12-13H2,1H3,(H,21,23)(H,22,24)

InChI Key

YEGSQJQQCCCHML-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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